molecular formula C10H6FNOS2 B3021405 5-(4-Fluorobenzylidene)rhodanine CAS No. 181765-53-7

5-(4-Fluorobenzylidene)rhodanine

Cat. No.: B3021405
CAS No.: 181765-53-7
M. Wt: 239.3 g/mol
InChI Key: BQOQSIQMDZUHKF-YVMONPNESA-N
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Description

5-(4-Fluorobenzylidene)rhodanine is a heterocyclic compound that belongs to the class of rhodanine derivatives. Rhodanine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound this compound is characterized by the presence of a fluorobenzylidene group attached to the rhodanine core, which imparts unique chemical and biological properties to the molecule.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorobenzylidene)rhodanine typically involves a Knoevenagel condensation reaction between 4-fluorobenzaldehyde and rhodanine. The reaction is carried out in the presence of a base, such as piperidine or triethylamine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation to enhance the reaction rate and yield. Microwave-assisted synthesis has been shown to be an efficient and environmentally friendly method for the preparation of rhodanine derivatives . The use of Bronsted acidic ionic liquids as catalysts can also improve the efficiency and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorobenzylidene)rhodanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the double bond in the benzylidene group to a single bond.

    Substitution: The fluorine atom in the benzylidene group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzylidene derivatives.

    Substitution: Substituted benzylidene derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Dimethylaminobenzylidene)rhodanine
  • 5-(4-Hydroxybenzylidene)rhodanine
  • 5-(4-Methoxybenzylidene)rhodanine

Comparison

5-(4-Fluorobenzylidene)rhodanine is unique due to the presence of the fluorine atom in the benzylidene group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s biological activity and selectivity compared to other rhodanine derivatives . For example, the fluorine atom can increase the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

IUPAC Name

(5Z)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNOS2/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOQSIQMDZUHKF-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)NC(=S)S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402-93-7
Record name Rhodanine, 5-(4-fluorobenzylidene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-Fluorobenzylidene)rhodanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32121
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Fluorobenzylidene)rhodanine

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